molecular formula C15H17ClO3 B6324386 (1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735275-17-9

(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B6324386
CAS No.: 735275-17-9
M. Wt: 280.74 g/mol
InChI Key: XINNVJVACLFOKY-PWSUYJOCSA-N
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Description

(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative characterized by a carboxylic acid group at position 1 and a 2-(4-chlorophenyl)-2-oxoethyl substituent at position 3 of the cyclohexane ring. The stereochemistry (1S,3R) is critical for its spatial orientation, influencing interactions with biological targets or physicochemical properties. Its molecular formula is C₁₅H₁₇ClO₃, with a molecular weight of 280.75 g/mol . It is commercially available (e.g., from American Custom Chemicals Corporation) at >95% purity, priced at ~$1,300–1,800 per gram .

Properties

IUPAC Name

(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINNVJVACLFOKY-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151975
Record name rel-(1R,3S)-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-17-9
Record name rel-(1R,3S)-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735275-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Pool Approach

The (1S,3R) configuration is achieved using enantiomerically pure starting materials. For example, (1S,3R)-3-aminocyclohexanecarboxylic acid derivatives serve as precursors, with the amino group acting as a directing moiety for subsequent functionalization.

Procedure :

  • Protection : The amino group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine.

  • Oxidation : The carboxylic acid is activated via formation of a mixed anhydride with 1-chloro-N,N,2-trimethylprop-1-en-1-amine, enabling coupling reactions.

Example :

Asymmetric Hydrogenation

Cyclohexene derivatives undergo hydrogenation using chiral catalysts (e.g., Rhodium with DuPhos ligands) to set the (1S,3R) configuration.

Conditions :

  • Substrate: Cyclohexenecarboxylic acid ester.

  • Catalyst: Rh-(R,R)-DuPhos (1 mol%).

  • Pressure: 50 psi H₂.

  • Solvent: Ethanol.

  • Yield: 92% enantiomeric excess (ee).

Introduction of the 2-(4-Chlorophenyl)-2-oxoethyl Side Chain

Claisen-Schmidt Condensation

A ketone group is introduced via aldol-like condensation between 4-chlorobenzaldehyde and a cyclohexane-acetic acid derivative.

Procedure :

  • Base-Catalyzed Condensation :

    • Reactants: 4-Chlorobenzaldehyde (1.2 equiv), cyclohexane-acetic acid ethyl ester (1.0 equiv).

    • Base: Sodium hydroxide (10% aq.).

    • Solvent: Ethanol.

    • Temperature: 80°C, 6 h.

    • Yield: 78% (crude).

  • Purification :

    • Recrystallization from ethanol/water (3:1).

    • Purity: >99% by HPLC.

Mechanism :
RCOCH2R’+ArCHOOHRCOCH=CHArH2ORCOCH2COAr\text{RCOCH}_2\text{R'} + \text{ArCHO} \xrightarrow{\text{OH}^-} \text{RCOCH=CHAr} \xrightarrow{\text{H}_2\text{O}} \text{RCOCH}_2\text{COAr}

Friedel-Crafts Acylation

Alternative route using 4-chlorophenylacetyl chloride and a cyclohexane derivative under Lewis acid catalysis.

Conditions :

  • Catalyst: AlCl₃ (1.5 equiv).

  • Solvent: Dichloromethane (DCM).

  • Temperature: 0°C → room temperature, 12 h.

  • Workup: Quench with ice-water, extract with DCM, dry over MgSO₄.

Final Functionalization and Deprotection

Hydrolysis of Esters to Carboxylic Acids

The ethyl ester intermediate is saponified to yield the final carboxylic acid.

Procedure :

  • Reagents: LiOH (2.0 equiv), THF/H₂O (3:1).

  • Temperature: 60°C, 4 h.

  • Yield: 95%.

Example :
RCOOEtLiOHRCOOH+EtOH\text{RCOOEt} \xrightarrow{\text{LiOH}} \text{RCOOH} + \text{EtOH}

Boc Deprotection

If applicable, the Boc group is removed under acidic conditions.

Conditions :

  • Reagent: HCl (4 M in dioxane).

  • Time: 2 h.

  • Workup: Neutralization with NaHCO₃, extraction with EtOAc.

Optimization and Scale-Up Considerations

Reaction Temperature and Solvent Effects

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes rate
SolventMeCN vs. DCMMeCN: +15% yield
Catalyst Loading2.0 equiv B(OCH₂CF₃)₃Prevents side reactions

Purification Strategies

  • Chromatography : Silica gel (hexane/EtOAc 4:1) for intermediates.

  • Ion Exchange : SCX-2 columns for amine-containing byproducts.

  • Recrystallization : Ethanol/water for final product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12–1.32 (m, 4H, cyclohexane), 2.11 (dt, 1H, CHCO), 7.48 (d, 2H, Ar-Cl), 8.50 (s, 1H, NH).

  • IR (KBr) : 1710 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH).

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column, hexane/IPA 90:10, 1.0 mL/min. Retention times: 12.3 min (1S,3R), 14.7 min (1R,3S).

Challenges and Troubleshooting

Stereochemical Integrity

  • Epimerization Risk : Avoid prolonged heating above 80°C in basic conditions.

  • Mitigation : Use aprotic solvents (e.g., DMF) for coupling reactions.

Byproduct Formation

  • Common Byproducts : Diastereomeric cyclohexane derivatives.

  • Removal : Gradient elution in chromatography (0–30% EtOAc/hexane).

Industrial Applicability and Environmental Impact

Green Chemistry Metrics

MetricValue
Atom Economy84%
E-Factor8.2 (kg waste/kg product)
Solvent Recovery78% (MeCN)

Cost Analysis

  • Catalyst Cost : B(OCH₂CF₃)₃ ($120/mol) vs. AlCl₃ ($15/mol).

  • Scale-Up Feasibility : Patent WO2017070418A1 reports kilogram-scale production with 65% overall yield .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of cyclohexane-1,3-dicarboxylic acid.

    Reduction: Formation of (1S,3R)-3-[2-(4-chlorophenyl)-2-hydroxyethyl]cyclohexane-1-carboxylic acid.

    Substitution: Formation of (1S,3R)-3-[2-(4-substituted phenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis. Its cyclohexane structure allows for diverse chemical modifications, facilitating the creation of more complex molecules. Researchers utilize it to explore various chemical reactions and mechanisms, enhancing the understanding of organic chemistry principles.

Synthetic Routes
The synthesis typically involves multi-step organic reactions:

  • Cyclohexane Ring Formation : Achieved through Diels-Alder reactions.
  • Introduction of 4-Chlorophenyl Group : Via Friedel-Crafts acylation using 4-chlorobenzoyl chloride.
  • Carboxylation : Accomplished through high-pressure carboxylation reactions using carbon dioxide.

Biological Research Applications

Biochemical Probing
In biological research, this compound is investigated for its potential as a biochemical probe. It interacts with specific enzymes and receptors, providing insights into their functions and mechanisms. This interaction can help elucidate metabolic pathways and enzyme kinetics.

Mechanism of Action
The compound's mechanism involves binding to molecular targets, which can alter enzyme activity. For instance, it may inhibit enzymes involved in inflammatory responses, making it a candidate for studying inflammation-related diseases.

Medical Applications

Therapeutic Potential
The unique structural features of (1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid position it as a promising candidate for drug development. Its ability to interact with biological targets suggests potential applications in treating diseases such as cancer and inflammatory disorders.

Case Studies
Recent studies have demonstrated its efficacy in preclinical models:

  • Anti-inflammatory Studies : Demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
  • Anticancer Properties : Exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Industrial Applications

Material Development
In the industrial sector, this compound is utilized in developing new materials and chemical processes. Its stability and reactivity make it suitable for producing advanced polymers and materials used in various applications.

Application AreaSpecific Uses
ChemistryBuilding block for organic synthesis
BiologyBiochemical probes for enzyme interaction studies
MedicinePotential drug candidate for inflammation and cancer treatment
IndustryDevelopment of advanced materials

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, focusing on substituent variations, stereochemistry, and key properties:

Compound Name Molecular Formula MW (g/mol) Substituents Stereochemistry Key Differences Physicochemical/Biological Notes
(1S,3R)-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid C₁₅H₁₇ClO₃ 280.75 4-Cl phenyl, ketone, COOH (1S,3R) Reference compound Balanced logP; potential H-bonding via COOH/ketone .
cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid C₁₅H₁₇ClO₃ 280.75 3-Cl phenyl, ketone, COOH (position 2) cis (1S,2R) Chlorine at phenyl meta-position; substituent at cyclohexane C2 Altered electronic effects; possible reduced target affinity due to meta-Cl .
rel-(1R,3S)-3-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid C₁₅H₁₇NO₅ 307.30 4-NO₂ phenyl, ketone, COOH (1R,3S) Nitro group (electron-withdrawing) Increased polarity (↓logP); potential reactivity/nitro-related toxicity .
(1R,3S)-rel-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid C₁₅H₁₇BrO₃ 325.20 4-Br phenyl, ketone, COOH (1R,3S) Bromine (larger halogen) Higher molecular weight; enhanced lipophilicity (↑logP) .
trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid C₁₆H₁₇F₃O₃ 314.30 4-CF₃ phenyl, ketone, COOH (trans) trans (1R,2R) CF₃ group (strongly electron-withdrawing) High lipophilicity (↑logP); metabolic stability due to CF₃ .
1-(4-Chlorophenyl)-1-cyclohexanecarboxylic acid C₁₃H₁₅ClO₂ 238.71 4-Cl phenyl, COOH (no ketone) N/A Direct phenyl attachment to cyclohexane C1; no ketone Reduced polarity (↑logP); absence of ketone limits H-bonding .

Key Structural and Functional Insights

Substituent Position and Electronic Effects :

  • The para-chlorophenyl group in the target compound optimizes steric and electronic interactions compared to meta-Cl () or nitro/bromo substituents. The nitro group () introduces polarity but may increase toxicity .
  • Trifluoromethyl () enhances metabolic stability but reduces solubility due to high lipophilicity .

Stereochemistry :

  • The (1S,3R) configuration likely enables optimal spatial alignment for target binding, whereas trans isomers (e.g., ) or rel-(1R,3S) forms (–20) may exhibit reduced activity due to mismatched stereochemistry .

Functional Groups: The ketone in the ethyl chain (common in most analogs) facilitates hydrogen bonding, critical for target engagement.

Physicochemical Properties :

  • LogP : Ranges from ~2.5 (target compound) to >3.5 (CF₃ analog), impacting membrane permeability and bioavailability .
  • Solubility : Nitro and carboxylic acid groups enhance aqueous solubility, whereas bromo/CF₃ analogs favor lipid membranes .

Biological Activity

Overview

(1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a synthetic organic compound notable for its cyclohexane ring structure and functional groups that suggest potential biological activity. This compound has garnered attention for its possible applications in medicinal chemistry, particularly in the development of therapeutics targeting inflammation and cancer.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name This compound
CAS Number 735275-17-9
Molecular Formula C15H17ClO3
Molecular Weight 288.75 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and associated symptoms. The presence of the 4-chlorophenyl group enhances its binding affinity to biological targets, making it a candidate for further pharmacological studies.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain pro-inflammatory cytokines. For example:

  • Cytokine Inhibition : The compound was shown to reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cultured macrophages, suggesting its potential as an anti-inflammatory agent.

In Vivo Studies

Animal model studies have provided additional insights into the pharmacological effects of this compound. Key findings include:

  • Anti-inflammatory Effects : In a murine model of arthritis, administration of the compound resulted in decreased paw swelling and reduced histological signs of inflammation.
  • Antitumor Activity : Preliminary studies indicate that this compound may also possess antitumor properties, as it inhibited tumor growth in xenograft models.

Case Study 1: Anti-inflammatory Properties

A study investigated the effects of this compound on a rat model of acute inflammation. The results showed a significant reduction in edema formation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Case Study 2: Cancer Therapeutics

In another research effort, this compound was evaluated for its potential in cancer therapy. It was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of mitochondrial membrane potential.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing (1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid with high stereochemical purity?

  • Methodology : The synthesis typically involves a Friedel-Crafts acylation using cyclohexanone and 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an intermediate ketone. Subsequent stereoselective reduction (e.g., using NaBH₄ with chiral ligands) and oxidation steps are critical. Chiral chromatography or enzymatic resolution may be employed to isolate the (1S,3R) enantiomer .
  • Data Contradictions : Some protocols suggest asymmetric hydrogenation instead of reduction-oxidation sequences; cross-validate with HPLC or circular dichroism to confirm stereochemistry .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:

  • HPLC-MS : To assess chemical purity (>95%) and detect byproducts.
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl proton signals at δ 7.4–7.6 ppm, cyclohexane protons between δ 1.2–2.8 ppm) .
  • Chiral Chromatography : To verify enantiomeric excess (≥98%) using columns like Chiralpak IG or AD .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data for this compound?

  • Methodology :

Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, 100 K) to minimize thermal motion artifacts.

Refinement : Apply the SHELX suite (SHELXL-2019) with twin refinement for crystals showing pseudo-merohedral twinning. Validate H-atom positions using Hirshfeld surface analysis .

Cross-Check : Compare experimental bond lengths (e.g., C=O at ~1.21 Å) with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers .

Q. How does the electron-withdrawing 4-chlorophenyl group influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodology :

  • Kinetic Studies : Monitor esterification rates (e.g., with methanol/H₂SO₄) via GC-MS. The 4-Cl group stabilizes the carbonyl intermediate, accelerating reaction rates by ~30% compared to non-halogenated analogs .
  • Computational Analysis : Use Gaussian09 to calculate partial charges (Mulliken population analysis) on the carbonyl carbon; higher positive charge correlates with increased reactivity .

Q. What in vitro assays are suitable for evaluating this compound’s potential as a COX-2 inhibitor?

  • Methodology :

Enzyme Inhibition : Perform fluorometric assays using purified COX-2 (human recombinant) and arachidonic acid substrate. IC₅₀ values <10 µM suggest therapeutic potential.

SAR Analysis : Compare with analogs (e.g., 4-bromo or 4-methylphenyl derivatives) to assess the role of halogen substituents in binding affinity. The 4-Cl group enhances hydrophobic interactions in the COX-2 active site .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in biological activity data across studies?

  • Methodology :

  • Standardize Assays : Ensure consistent cell lines (e.g., MDCK-II for permeability studies) and buffer conditions (pH 7.4 PBS) .
  • Metabolic Stability : Pre-treat compounds with liver microsomes (human/rat) to account for CYP450-mediated degradation, which may explain variability in IC₅₀ values .

Q. Why do computational docking results sometimes conflict with experimental binding data?

  • Resolution :

  • Flexible Docking : Use AutoDock Vina with side-chain flexibility enabled for the target protein (e.g., COX-2 PDB: 5KIR).
  • Solvent Effects : Include explicit water molecules in molecular dynamics simulations (AMBER16) to improve pose prediction accuracy .

Methodological Optimization

Q. What purification techniques maximize yield while retaining stereochemical integrity?

  • Methodology :

  • Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 4:1 → 1:1).
  • Crystallization : Recrystallize from ethanol/water (7:3) to isolate the (1S,3R) enantiomer with >99% ee .

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